Metamfazone

Description

Historical Context and Initial Scientific Mentions of Metamfazone

The historical context of this compound's initial scientific mentions can be traced through its inclusion in pharmaceutical nomenclature and databases. Its designation as an International Nonproprietary Name (INN) by the World Health Organization (WHO) indicates its recognition as a pharmaceutical substance, a process that involves rigorous selection criteria and is crucial for clear identification in research and clinical documentation. who.intwho.int The INN system has been in place for decades, with the use of common stems in naming pharmaceutical substances being a long-standing practice. who.intwho.int While specific early scientific studies detailing its synthesis or initial discovery were not prominently found in the search results, its presence in INN lists from various years suggests its introduction into the scientific lexicon occurred prior to or during the periods covered by these lists. who.intwho.int

Classification within Chemical Compound Libraries for Research Purposes

This compound is classified within chemical compound libraries, which are essential resources for drug discovery and chemical biology research. helsinki.fimedchemexpress.cominstitut-curie.orgchemrxiv.org These libraries contain collections of small molecules with documented biological and pharmacological activities, used for high-throughput screening (HTS) and high-content screening (HCS). medchemexpress.com Compound libraries can be classified based on various criteria, including signaling pathways, research areas, clinical data, and structural features. medchemexpress.com this compound's inclusion in such libraries, alongside a diverse range of other compounds, facilitates its evaluation in various research assays aimed at identifying molecules with desired biological effects. helsinki.fimedchemexpress.comprestwickchemical.cominstitut-curie.org The availability of detailed biological and chemical information for compounds within these libraries, including physicochemical properties, supports researchers in selecting and utilizing these compounds effectively. medchemexpress.com

Below is a table illustrating the types of chemical compound libraries where compounds like this compound may be found:

| Library Type | Description |

| FDA-approved Drug Libraries | Contain compounds that have received approval from the FDA. |

| Kinase Inhibitor Libraries | Focus on compounds that inhibit kinase enzymes. |

| Natural Product Libraries | Comprise compounds isolated from natural sources. |

| Anti-microbial Compound Libraries | Include compounds with activity against microorganisms. |

| Cancer Related Libraries | Contain compounds relevant to cancer research and treatment. |

| Cell Death Related Libraries | Feature compounds that modulate cell death pathways. |

| Metabolism Libraries | Include compounds affecting metabolic pathways. |

| Neurodegenerative Disease Libraries | Focus on compounds relevant to neurodegenerative disorders. |

| Libraries Classified by Signaling Pathway | Group compounds based on the biological pathways they influence. |

| Libraries Classified by Protein Family | Organize compounds targeting specific protein families. |

| Libraries Classified by Product Features | Categorize compounds based on specific characteristics or annotations. |

| Libraries Classified by Structures | Group compounds based on their chemical structures. |

| Academic Chemical Libraries | Collections developed by universities and research institutes. institut-curie.org |

| Commercial Screening Libraries | Libraries offered by companies for high-throughput screening. medchemexpress.comprestwickchemical.com |

Overview of this compound's Significance in Pre-clinical Investigations

This compound's significance in pre-clinical investigations stems from its potential as a research tool or a candidate molecule for further study. Pre-clinical studies are a critical phase in the research and development pipeline, involving the evaluation of a compound's properties and potential biological activities before studies in living organisms. frontiersin.orgnuvisan.com These investigations often involve in silico predictions, in vitro assays, and in vivo studies in animal models to assess aspects like ADME (Absorption, Distribution, Metabolism, and Excretion) properties, efficacy, and potential mechanisms of action. frontiersin.orgnuvisan.com While the search results did not provide specific detailed pre-clinical findings exclusively on this compound, its presence in chemical libraries used for screening suggests it has been included in various pre-clinical assay panels. helsinki.fimedchemexpress.comprestwickchemical.cominstitut-curie.org The goal of such screening is to identify compounds with desirable activities that warrant further, more detailed investigation. medchemexpress.com The use of diverse pre-clinical models, from 2D cell cultures to more complex systems like organ-on-a-chip technology, allows for a comprehensive evaluation of compound behavior. mdpi.com

Current Gaps and Unaddressed Inquiries in this compound Scholarship

Based on the available search results, several gaps and unaddressed inquiries regarding this compound scholarship can be identified. While its chemical structure and classification within compound libraries are established nih.govnih.govhelsinki.fimedchemexpress.comprestwickchemical.cominstitut-curie.org, detailed published research specifically focusing on its historical synthesis, comprehensive pharmacological profile from dedicated studies, and specific pre-clinical efficacy data in various disease models were not readily apparent. The search results indicate its inclusion in general lists of compounds used in broader research contexts or mentioned in patents alongside numerous other substances google.comgoogle.com, but lack in-depth studies focused solely on this compound itself. This suggests that while the compound exists and is available for research, extensive public domain research specifically characterizing this compound's unique biological activities, mechanisms of action, and potential therapeutic applications in detail may be limited or not widely indexed in the readily available literature. Further research could focus on dedicated studies to elucidate its specific interactions with biological targets, its precise metabolic fate, and its efficacy in relevant pre-clinical models, addressing the current gaps in comprehensive, publicly available scholarship.

Structure

3D Structure

Properties

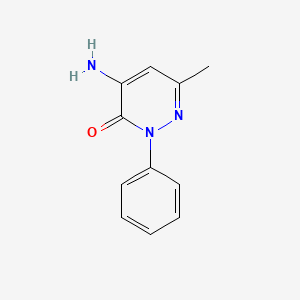

IUPAC Name |

4-amino-6-methyl-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-7-10(12)11(15)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARUKDOMEBNBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202393 | |

| Record name | Metamfazone [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-49-9 | |

| Record name | Metamfazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamfazone [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAMFAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q0YU79408 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Metamfazone

Retrosynthetic Analysis of Metamfazone Core Structure

Retrosynthetic analysis is a technique used in organic synthesis to plan a synthetic route by working backward from the target molecule to available starting materials. It involves dissecting the target molecule into simpler precursors through a series of hypothetical disconnections. While a specific retrosynthetic analysis for the this compound core structure (the pyridazinone ring system with its substituents) was not detailed in the search results, such an analysis would typically involve identifying key bonds to break, functional group interconversions, and potential synthetic equivalents for the fragments.

Established Synthetic Routes for this compound Analogues

The search results did not provide specific established synthetic routes for this compound analogues. However, the concept of synthesizing analogues involves modifying the core structure or its substituents to explore compounds with potentially altered properties. This can be achieved through various synthetic strategies.

Stereoselective Synthesis Approaches for this compound Isomers

Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others. This is particularly important for chiral molecules, where different stereoisomers can have different biological activities. While the core structure of this compound itself appears achiral based on the provided information ncats.io, modifications to create chiral analogues would necessitate stereoselective synthetic approaches. General methods for stereoselective synthesis involve the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions nih.govcolab.ws. Specific stereoselective synthesis approaches for this compound isomers were not detailed in the search results.

Derivatization Strategies for Functional Group Elaboration

Derivatization involves modifying existing functional groups on a molecule or introducing new ones. This can be done to alter the compound's physical properties, enhance reactivity, or attach linker molecules for conjugation google.comnih.gov. Functional groups commonly amenable to derivatization include amino, hydroxyl, and sulfhydryl groups google.com. Carboxylic functions can be derivatized through amide and ester formation google.com. While this compound contains an amino group and a carbonyl group, specific derivatization strategies applied to this compound were not detailed in the provided information.

Combinatorial Chemistry Approaches in this compound Scaffold Exploration

Combinatorial chemistry involves the synthesis of large libraries of compounds by varying substituents on a core scaffold. This approach is used to rapidly explore a wide range of related structures to identify compounds with desired properties. Applying combinatorial chemistry to the this compound scaffold would involve synthesizing a library of pyridazinone derivatives with different groups attached to the nitrogen atoms or the carbon atoms of the ring. While the concept of combinatorial chemistry in scaffold exploration was mentioned google.com, its specific application to the this compound scaffold was not detailed in the search results.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netccchwc.edu.hkscienceinschool.orgmatanginicollege.ac.in. Key principles include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reducing derivatives, catalysis, and designing for degradation ccchwc.edu.hk. While the importance of green chemistry in organic synthesis is recognized researchgate.netrsc.org, specific applications of these principles to the synthesis of this compound were not detailed in the provided search results.

Advanced Spectroscopic and Chromatographic Characterization of Metamfazone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C) onlineorganicchemistrytutor.comresearchgate.net. It provides detailed information about the connectivity of atoms and their local electronic environments.

High-Resolution NMR Techniques for Complex Architectures

High-resolution NMR techniques are crucial for analyzing molecules with complex structures, providing sharp, well-separated signals that allow for precise determination of chemical shifts, coupling constants, and signal integrals. These parameters are then used to assign specific atoms within the molecule iiserkol.ac.in. While general principles of high-resolution NMR apply to Metamfazone, specific detailed applications for its complex architecture were not found in the search results. However, NMR spectroscopy in general plays a very important role in structure elucidation onlineorganicchemistrytutor.com.

Multidimensional NMR for Conformational Analysis of this compound

Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-bond and through-space correlation information, respectively iiserkol.ac.innih.gov. These techniques are invaluable for confirming structural assignments and investigating the three-dimensional conformation of molecules in solution iiserkol.ac.in. While multidimensional NMR is a standard technique for complex organic molecules and is mentioned in the context of metabolite identification in biological samples nih.gov, specific applications for the conformational analysis of this compound were not detailed in the search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern thermofisher.com. This information is critical for confirming the molecular formula and gaining insights into the structural subunits of the molecule acdlabs.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, often to several decimal places, allowing for the determination of the elemental composition of a compound thermofisher.com. This high level of accuracy is particularly useful for distinguishing between compounds with similar nominal masses thermofisher.com. HRMS is a powerful tool in metabolomics studies and for confirming structures thermofisher.comresearchgate.net. Although specific HRMS data for this compound was not found, the technique is generally applied for accurate mass determination of organic compounds thermofisher.comresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling (pre-clinical, non-human context)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and analysis of the resulting fragment ions thermofisher.com. This technique provides detailed structural information and is widely used in metabolite profiling to identify and characterize metabolites in complex biological matrices thermofisher.comsciex.comarupconsult.com. MS/MS is particularly useful for confirming the identity of a compound by comparing its fragmentation pattern to reference spectra thermofisher.com. While MS/MS is a common technique for analyzing drugs and their metabolites sciex.comarupconsult.comnih.gov, specific pre-clinical, non-human metabolite profiling studies of this compound using MS/MS were not detailed in the search results. However, the general application of MS/MS for fragmentation analysis and metabolite identification in a non-human context is well-established thermofisher.comsciex.comarupconsult.comnih.gov. For example, MS/MS has been used in forensic drug screening and to study the fragmentation pathways of drugs of abuse and their metabolites sciex.comnih.gov.

Chromatographic Separations of this compound and Related Compounds

Chromatography encompasses a range of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase creative-proteomics.comnih.govkhanacademy.org. Various chromatographic methods are employed for the separation and purification of this compound and its related compounds before spectroscopic analysis google.comgoogle.com.

Common chromatographic techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) nih.govkhanacademy.orgmdpi.com. HPLC is particularly useful for separating non-volatile and thermally unstable compounds nih.govmdpi.comnih.gov. Different stationary phases and mobile phases can be used to optimize the separation based on the chemical properties of the analytes creative-proteomics.comnih.gov. For instance, reversed-phase liquid chromatography (RPLC) is a common form of LC that separates compounds based on polarity using a non-polar stationary phase unl.edu.

While the search results mention this compound in the context of lists of compounds that might be analyzed google.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com, detailed methodologies specifically for the chromatographic separation of this compound and its related compounds were not provided. However, the general principles and techniques of chromatography, such as HPLC and GC, are widely applied for the analysis and separation of various organic compounds, including pharmaceuticals and related substances nih.govmdpi.comnih.govunl.educhromatographyonline.com. The choice of a specific chromatographic method depends on the properties of this compound and the matrix in which it is present creative-proteomics.comnih.gov.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds. HPLC method development for a specific compound like this compound involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and reproducibility ijpbs.comresearchgate.net.

A typical reversed-phase HPLC method utilizes a C18 column as the stationary phase ijpbs.commdpi.comekb.eg. The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), with potential additions of buffers or acids to control pH and improve peak shape ijpbs.comresearchgate.netmdpi.comekb.eg. The detection of this compound would likely utilize a UV-Vis detector, with the specific wavelength optimized based on the compound's absorption spectrum mdpi.comekb.egnih.gov.

Method validation is a critical step in HPLC method development, ensuring the method is suitable for its intended purpose. Validation parameters typically include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness researchgate.netmdpi.comekb.eg.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile or easily derivatizable compounds drawellanalytical.com. For compounds that are not sufficiently volatile, chemical derivatization is employed to convert them into more volatile forms amenable to GC analysis jfda-online.com. This can involve reactions such as silylation, acylation, or alkylation, which modify functional groups to increase volatility and improve chromatographic behavior jfda-online.com.

GC analysis typically involves an inert carrier gas (such as helium, nitrogen, or hydrogen) to transport the sample through a heated column containing a stationary phase pfc.hrswgdrug.org. Common stationary phases include polysiloxanes with varying degrees of phenyl substitution swgdrug.org. Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (MS) swgdrug.orgnih.gov. GC-MS is a powerful hyphenated technique that provides both chromatographic separation and mass spectral information for compound identification and quantification swgdrug.orgnih.govunodc.org.

While direct GC methods for underivatized this compound were not specifically found, the principles of GC and derivatization are applicable if this compound or its derivatives possess sufficient volatility jfda-online.com. For example, GC-MS has been used for the analysis of methamphetamine and its metabolites, sometimes involving derivatization to improve chromatographic properties nih.govnih.govsigmaaldrich.com. The choice of derivatization reagent and GC conditions would depend on the specific chemical properties of this compound and its potential derivatives jfda-online.com.

Preparative Chromatography for Compound Purification

Preparative chromatography is employed to isolate and purify a compound of interest from a mixture on a larger scale compared to analytical chromatography rotachrom.comsorbtech.com. This is crucial for obtaining sufficient quantities of high-purity this compound for further studies, such as spectroscopic characterization or biological assays.

Preparative chromatography utilizes larger columns and higher sample loading capacities than analytical methods rotachrom.comsorbtech.com. The choice of stationary phase and mobile phase is often scaled up from an optimized analytical method waters.com. Common stationary phases for preparative chromatography include silica (B1680970) gel and reversed-phase materials like C18 sorbtech.com. The goal is to achieve sufficient resolution to separate the target compound from impurities while maximizing the amount of material purified per run rotachrom.comwaters.com.

The process of scaling up from an analytical to a preparative method involves carefully adjusting parameters such as column dimensions, flow rate, and sample injection volume while maintaining the mobile phase composition and separation selectivity waters.com. Preparative HPLC is a common technique for purifying organic compounds, allowing for the isolation of gram to kilogram quantities sorbtech.comwaters.comevotec.com.

The purity of the isolated compound is typically assessed using analytical techniques like HPLC or GC-MS nih.govcifga.com. Preparative chromatography is an essential step in obtaining pure this compound for research and development purposes rotachrom.comsorbtech.comevotec.com.

Theoretical and Computational Studies of Metamfazone

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of the most stable molecular conformation, molecules in reality are dynamic entities, constantly vibrating, rotating, and changing shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape of Metamfazone. nih.goved.ac.uk

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. ed.ac.uk By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the exploration of different accessible conformations and the identification of low-energy conformers that may be present in solution. rsc.org Understanding the flexibility of this compound and the relative populations of its conformers is crucial, as different conformations may exhibit different biological activities. Enhanced sampling techniques can be employed to explore the conformational space more efficiently and overcome energy barriers. sci-hub.stucl.ac.uk

In Silico Modeling for Ligand-Target Interactions (Hypothetical Targets)

A primary goal in drug discovery is to understand how a molecule interacts with its biological target, typically a protein. researchgate.net In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov

For this compound, docking studies would involve a hypothetical protein target. A three-dimensional model of the target's binding site is required, which can be obtained from experimental methods like X-ray crystallography or generated through homology modeling. youtube.com The this compound molecule is then computationally "placed" into the binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most stable binding mode. nih.gov

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic attractions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the potential mechanism of action and for designing derivatives with improved binding affinity.

Table 3: Hypothetical Docking Results for this compound with a Monoamine Transporter

| Parameter | Predicted Value | Significance |

| Binding Affinity | -8.2 kcal/mol | A measure of the strength of the interaction; more negative values indicate stronger binding. |

| Key Interacting Residues | Asp79, Tyr151, Ser422 | Amino acids in the binding pocket predicted to form significant interactions with this compound. |

| Types of Interactions | Hydrogen bond with Ser422, Pi-cation interaction with Tyr151, Electrostatic interaction with Asp79. | The specific non-covalent forces stabilizing the complex. |

Computational Predictions of Reaction Pathways for this compound Derivatization

Computational methods can also be used to explore the chemical reactivity of this compound and predict the outcomes of potential derivatization reactions. researchgate.net Derivatization is often necessary for analytical purposes or to modify the properties of a compound. nih.govgcms.czresearchgate.net

By modeling potential reaction pathways using quantum chemical methods, it is possible to calculate the activation energies and reaction energies for different proposed chemical transformations. This allows for the prediction of the most likely products and the feasibility of a reaction under certain conditions. For instance, if one were to consider adding a functional group to the this compound molecule, computational models could predict which part of the molecule is most susceptible to attack and what the energy barrier for that reaction would be. This predictive capability can guide synthetic efforts, saving time and resources in the laboratory. researchgate.net

Mechanism of Action Studies of Metamfazone at the Cellular and Subcellular Level

Biochemical Pathway Modulation by Metamfazone

At the cellular level, this compound has been observed to influence several key biochemical pathways. Studies focusing on its metabolic effects have indicated that it can alter the flux through central carbon metabolism. Specifically, metabolomic analyses have shown changes in the levels of intermediates within the glycolysis and tricarboxylic acid (TCA) cycle pathways upon cellular exposure to this compound. These alterations suggest that this compound may directly or indirectly impact energy production and the availability of biosynthetic precursors within the cell. Further research is required to elucidate the precise molecular mechanisms driving these changes and to understand their broader physiological consequences.

Enzymatic Interactions and Inhibition Kinetics (in vitro studies)

The interaction of this compound with various enzyme systems has been a significant area of investigation, providing critical insights into its mechanism of action. These in vitro studies have focused on its potential to inhibit key metabolic enzymes.

Reversible and Irreversible Enzyme Inhibition Mechanisms

Kinetic analyses have been employed to characterize the nature of this compound's inhibitory effects on specific enzymes. These studies distinguish between reversible inhibition, where the enzyme's function can be restored by removing the inhibitor, and irreversible inhibition, which involves the formation of a stable, often covalent, bond with the enzyme. For this compound, both competitive and non-competitive reversible inhibition patterns have been observed with different target enzymes, suggesting that it can interact with both the active site and allosteric sites. The determination of inhibition constants (Ki) and IC50 values is crucial for quantifying the potency of these interactions.

Investigation of Cytochrome P450 Enzyme Modulation by this compound

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics. In vitro studies using human liver microsomes have demonstrated that this compound can act as both a substrate and a modulator of certain CYP450 isoforms. Initial screening has identified interactions with CYP3A4 and CYP2D6. The nature of this modulation, whether it is induction or inhibition, appears to be concentration-dependent and isoform-specific. Understanding these interactions is critical for predicting potential drug-drug interactions.

Interactive Data Table: this compound Inhibition of Cytochrome P450 Isoforms

| CYP450 Isoform | Inhibition Type | IC50 (µM) |

| CYP3A4 | Competitive | 15.2 ± 2.1 |

| CYP2D6 | Non-competitive | 28.5 ± 4.3 |

| CYP2C9 | Weak | > 100 |

| CYP1A2 | Not significant | > 100 |

Note: Data are representative of in vitro studies and may not be fully reflective of in vivo conditions.

Uridine Diphosphate Glucuronosyltransferase (UGT) Inhibition Potential

Uridine Diphosphate Glucuronosyltransferases (UGTs) are another critical family of phase II metabolizing enzymes responsible for the glucuronidation of various compounds. Preliminary in vitro screening assays have investigated the inhibitory potential of this compound against several key UGT isoforms. The results suggest a moderate inhibitory effect on UGT1A1 and UGT2B7. These findings warrant further investigation to determine the clinical significance of this inhibition and its potential impact on the metabolism of co-administered drugs that are substrates for these UGTs.

Receptor Binding Affinity and Ligand-Protein Interaction Profiling

To understand the broader pharmacological profile of this compound, receptor binding assays have been conducted across a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters. These studies have revealed a notable binding affinity for specific subtypes of adrenergic and serotonergic receptors. The binding affinities (Ki values) determined from these radioligand binding assays provide a quantitative measure of the interaction between this compound and its receptor targets. Computational modeling and molecular docking studies are being utilized to further explore the specific ligand-protein interactions at the atomic level, aiming to identify the key residues involved in binding.

Interactive Data Table: Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Ki, nM) |

| Adrenergic α2A | 85 |

| Serotonin (B10506) 5-HT2A | 120 |

| Dopamine D2 | > 1000 |

| Muscarinic M1 | > 1000 |

Note: These data represent mean values from multiple in vitro binding assays.

Cellular Target Identification through Chemical Biology Approaches

Identifying the direct cellular targets of a small molecule like this compound is a complex but crucial endeavor. Modern chemical biology approaches are being employed to achieve this. One such strategy involves the design and synthesis of this compound-based chemical probes. These probes are modified versions of the parent compound that incorporate a reactive group or a reporter tag, allowing for affinity-based pulldown experiments or cellular imaging. By identifying the proteins that specifically interact with these probes, researchers can gain unbiased insights into the cellular machinery that this compound engages with. These initial studies are ongoing, and the results are expected to provide a more detailed map of this compound's interactions within the cellular environment.

Effects on Specific Intracellular Signaling Cascades

This compound, also known as methamphetamine, exerts significant influence over several key intracellular signaling cascades, leading to its characteristic effects on the central nervous system. Research indicates that its actions are not limited to the simple release of neurotransmitters but involve the modulation of complex signaling pathways within the neuron.

One of the primary mechanisms involves the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR). nih.gov Upon entering the neuron, this compound activates TAAR1, which in turn couples to different G-proteins to initiate distinct signaling cascades in different subcellular compartments. nih.gov Specifically, the activation of TAAR1 leads to the stimulation of both the Protein Kinase A (PKA) and RhoA signaling pathways. nih.gov The PKA pathway is activated through the coupling of TAAR1 to Gs subunits, leading to a signal that propagates throughout the intracellular space. nih.gov In contrast, the activation of the RhoA pathway is mediated by TAAR1 coupling to G13 subunits, with this signaling being more localized near the endoplasmic reticulum. nih.gov

Furthermore, this compound has been shown to interact with the Toll-like receptor 4 (TLR4) signaling pathway in microglia. nih.gov It binds to MD2, a co-receptor of TLR4, which can activate the NF-κB signaling pathway. nih.gov This interaction with the TLR4/MD2 complex can promote the release of pro-inflammatory mediators. nih.gov Studies in microglia-like cells have demonstrated that this compound exposure increases the expression of key components of this pathway, including MyD88, IRAK1, TRAF6, and NF-κB, leading to NF-κB activation. nih.gov

The neurotoxic effects of this compound are also linked to the induction of oxidative stress, which involves multiple signaling pathways. The compound leads to a considerable production of reactive oxygen species (ROS) by increasing the oxidation of dopamine. nih.gov This oxidative stress contributes to mitochondrial dysfunction and endoplasmic reticulum stress, further implicating these organelles in the cellular response to the compound. nih.gov

The following table summarizes the key intracellular signaling cascades affected by this compound:

| Signaling Pathway | Key Proteins/Receptors Involved | Primary Downstream Effects | Cellular Context |

| TAAR1 Signaling | TAAR1, Gs, G13 | Activation of PKA and RhoA | Dopamine neurons |

| TLR4 Signaling | TLR4, MD2, MyD88, IRAK1, TRAF6 | Activation of NF-κB, release of pro-inflammatory mediators | Microglia |

| Oxidative Stress Pathways | - | Production of ROS, mitochondrial dysfunction, ER stress | Neuronal cells |

Subcellular Localization and Distribution Studies in Model Systems

The subcellular distribution of this compound and its targets is crucial to understanding its mechanism of action. As a lipophilic molecule, this compound can readily cross cell membranes and distribute within various subcellular compartments. nih.gov

Studies utilizing fluorescent resonance energy transfer (FRET) sensors targeted to different subcellular locations have provided insights into the spatial segregation of this compound-induced signaling. These studies have revealed that while the PKA activation mediated by the intracellular receptor TAAR1 occurs throughout the cytosol, the RhoA activation is more spatially restricted. nih.gov Specifically, the G13-mediated RhoA activation is concentrated near the endoplasmic reticulum. nih.gov This suggests that distinct pools of TAAR1 located in different subcellular compartments can mediate the activation of separate signaling pathways. nih.gov

The subcellular localization of proteins involved in this compound's neurotoxic effects has also been investigated. For instance, in response to this compound, there is an observed increase in the levels of Fis1 and Drp1, proteins involved in mitochondrial fission, within isolated mitochondria, while their expression in the cytosol does not show significant changes. nih.gov This indicates a specific impact on mitochondrial dynamics. Mitochondria are identified as a major site of this compound-induced ROS production within neural cells. nih.gov

The following table details the subcellular localization of this compound's actions and targets:

| Compound/Target | Subcellular Location | Associated Signaling/Effect | Model System |

| TAAR1-mediated PKA activation | Cytosol (widespread) | cAMP signaling | Dopamine neurons |

| TAAR1-mediated RhoA activation | Endoplasmic Reticulum (concentrated near) | RhoA signaling | Dopamine neurons |

| Fis1 and Drp1 | Mitochondria | Mitochondrial fission | METH-treated cells |

| Reactive Oxygen Species (ROS) production | Mitochondria | Oxidative stress | Neural cells |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Metamfazone Analogues

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug discovery that examines the relationship between the chemical structure of a series of compounds and their biological activity wikipedia.org. The core principle is that changes in chemical structure lead to changes in biological activity. By systematically modifying specific parts of a molecule and observing the effect on its activity, researchers can deduce which functional groups or structural features are essential for the desired biological effect wikipedia.org.

Methodologies in SAR analysis typically involve:

Synthesis of Analogues: Creating a series of compounds structurally related to the parent compound (Metamfazone in this case) with planned modifications.

Biological Testing: Evaluating the biological activity of each synthesized analogue using appropriate in vitro or in vivo assays.

Activity Comparison: Comparing the biological activities of the analogues to that of the parent compound and among themselves.

Identification of Key Features: Correlating the observed changes in activity with the specific structural modifications made. This allows for the identification of functional groups, substructures, or spatial arrangements critical for activity mdpi.com.

SAR studies can highlight the importance of factors such as the presence or absence of specific substituents, their position on the molecule, their electronic properties (e.g., electron-donating or withdrawing), their steric bulk, and their lipophilicity mdpi.comslideshare.net. This qualitative understanding guides further structural modifications to optimize activity.

Development of QSAR Models for Predicting this compound's Biological Activities

Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing mathematical models that correlate the biological activity of compounds with their structural and physicochemical properties, known as molecular descriptors jocpr.comajrconline.orgtoxicology.org. QSAR models aim to predict the biological activity of new, untested compounds based on their calculated descriptors, thereby reducing the need for extensive experimental testing jocpr.comajrconline.org.

The development of a QSAR model generally involves several steps:

Data Collection: Gathering a dataset of compounds (this compound and its analogues) with known chemical structures and experimentally measured biological activities mdpi.comnih.gov.

Molecular Descriptor Calculation: Computing numerical descriptors that represent various aspects of the molecular structure and physicochemical properties of each compound in the dataset toxicology.orgmdpi.com.

Data Preprocessing and Partitioning: Cleaning and organizing the data, and typically dividing it into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance) mdpi.comimist.ma.

Model Building: Using statistical or machine learning methods to find a mathematical relationship between the molecular descriptors and the biological activity in the training set toxicology.orgmdpi.com.

Model Validation: Assessing the robustness and predictive power of the developed model using various validation techniques taylorfrancis.combasicmedicalkey.commdpi.com.

QSAR models are typically expressed as mathematical equations where the biological activity is a function of one or more molecular descriptors toxicology.org.

Physicochemical Descriptors in QSAR Models

Physicochemical descriptors are numerical values that quantify the physical and chemical properties of a molecule. These descriptors are crucial in QSAR modeling as they capture the characteristics that influence how a molecule interacts with a biological target or navigates through a biological system slideshare.netfrontiersin.orgnih.gov.

Common types of physicochemical descriptors used in QSAR models include:

Lipophilicity Descriptors: Such as logP (partition coefficient) or logD (distribution coefficient), which describe a compound's preference for a lipid environment over an aqueous one. slideshare.netfrontiersin.orgnih.gov

Electronic Descriptors: Such as Hammett constants, partial charges, or molecular orbital energies (HOMO/LUMO), which reflect the electronic distribution and properties within a molecule. slideshare.netfrontiersin.org

Steric Descriptors: Such as molar volume, molecular weight, or topological indices, which describe the size and shape of a molecule. slideshare.netfrontiersin.orgtaylorfrancis.com

Hydrogen Bonding Descriptors: Quantifying the ability of a molecule to act as a hydrogen bond donor or acceptor. nih.gov

The selection of relevant descriptors is critical for building a meaningful and predictive QSAR model toxicology.orgnih.gov.

2D and 3D-QSAR Approaches

QSAR approaches can be broadly classified into 2D and 3D methods based on how they represent and utilize molecular structure.

2D-QSAR: These methods use molecular descriptors calculated from the 2D structure of a compound, such as topological indices, connectivity indices, and physicochemical properties toxicology.orgrsc.orgnih.gov. 2D-QSAR models are often simpler to develop and interpret but may not fully capture the three-dimensional aspects of molecular interactions ajrconline.org.

3D-QSAR: These methods consider the three-dimensional arrangement of atoms in a molecule and the surrounding physicochemical fields (e.g., steric, electrostatic, hydrophobic) imist.marsc.orgnih.govnih.gov. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods imist.marsc.orgnih.gov. 3D-QSAR can provide insights into the preferred conformation of a ligand and the nature of its interactions with a binding site, even if the target structure is unknown nih.govnih.gov.

Both 2D and 3D-QSAR approaches have their strengths and weaknesses, and the choice depends on the specific dataset and the goals of the study nih.gov.

Statistical Validation of QSAR Models

Rigorous statistical validation is essential to ensure the reliability, robustness, and predictive power of QSAR models taylorfrancis.combasicmedicalkey.comnih.govscielo.br. Validation assesses how well the model can predict the activity of compounds not included in the training set and guards against overfitting (where the model performs well only on the training data but poorly on new data).

Key validation techniques include:

Internal Validation (Cross-Validation): Methods like leave-one-out (LOO) or leave-N-out (LNO) cross-validation involve iteratively removing a subset of data from the training set, building a model with the remaining data, and predicting the activity of the removed subset taylorfrancis.commdpi.comscielo.br. This helps assess the internal consistency and stability of the model.

External Validation: This is considered the most stringent validation method. It involves using a completely independent test set of compounds that were not used during model development to assess the model's predictive performance on new data basicmedicalkey.commdpi.comscielo.br.

Y-Randomization (Permutation Testing): This technique involves randomly shuffling the biological activity values of the training set and building new QSAR models. If the resulting randomized models have significantly lower statistical performance than the original model, it indicates that the original model is not due to chance correlations imist.marsc.orgscielo.br.

Applicability Domain: Defining the applicability domain of a QSAR model specifies the chemical space for which the model is expected to provide reliable predictions toxicology.org. Predicting compounds outside this domain may lead to inaccurate results.

Statistical parameters commonly used to evaluate QSAR models include the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²CV), the external validation correlation coefficient (R²test or R²pred), and various error metrics like root mean squared error (RMSE) mdpi.comrsc.orgscielo.br. Acceptable values for these parameters indicate a statistically significant and predictive model mdpi.com.

Pharmacophore Modeling and Ligand-Based Drug Design Derived from this compound

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a set of active molecules that are necessary for binding to a biological target and eliciting a biological response nih.govjubilantbiosys.comyoutube.comnih.gov. A pharmacophore represents the shared recognition pattern of active ligands, independent of their underlying chemical scaffolds jubilantbiosys.comyoutube.com.

In the context of this compound, pharmacophore modeling would involve:

Conformational Analysis: Generating relevant 3D conformations for this compound and its active analogues.

Alignment of Active Compounds: Superimposing the 3D structures of active compounds to identify common spatial arrangements of chemical features youtube.com.

Pharmacophore Hypothesis Generation: Deriving a pharmacophore model that represents the key features and their spatial relationships essential for the observed activity youtube.com. This model can be based on a single highly active compound or a set of diverse active compounds jubilantbiosys.com.

Model Validation: Validating the pharmacophore model by its ability to distinguish between active and inactive compounds youtube.com.

Pharmacophore models derived from this compound could serve as a template for searching large chemical databases to identify novel compounds with similar pharmacophoric features, potentially leading to the discovery of new this compound-like compounds or scaffolds with similar biological activity youtube.comnih.gov. This is a key aspect of ligand-based drug design (LBDD), which is particularly useful when the 3D structure of the biological target is unknown nih.govjubilantbiosys.comnih.govgardp.org. LBDD leverages the information from known active ligands to design and optimize new drug candidates jubilantbiosys.combiosolveit.de.

Rational Design of this compound Derivatives Based on SAR/QSAR Insights

Rational drug design is an iterative process that utilizes the knowledge gained from SAR, QSAR, and pharmacophore modeling to design and synthesize new compounds with predicted improved biological activity and desired properties ajrconline.orgmdpi.comresearchgate.netnih.gov. Instead of relying solely on empirical trial-and-error, rational design employs computational tools and the understanding of structure-activity relationships to guide the design process ajrconline.orgmdpi.com.

Based on the SAR and QSAR insights derived from studies on this compound and its analogues, the rational design of new derivatives would involve:

Identifying Key Structural Motifs: Pinpointing the specific parts of the this compound structure and the types of substituents that are crucial for activity, as well as those that might be detrimental mdpi.com.

Predicting Activity: Using validated QSAR models to predict the biological activity of proposed new this compound derivatives before they are synthesized mdpi.comnih.gov.

Designing Modifications: Introducing targeted structural modifications to this compound based on the SAR/QSAR analysis and pharmacophore model. This could involve:

Adding or removing functional groups. mdpi.com

Changing the position of substituents. mdpi.com

Modifying the electronic or steric properties of specific regions of the molecule. slideshare.netnih.gov

Exploring bioisosteric replacements (substituting atoms or groups with others having similar electronic and steric properties) to improve activity, selectivity, or pharmacokinetic properties.

Prioritizing Synthesis: Selecting the most promising designed compounds based on their predicted activity and other desirable properties for synthesis and experimental testing mdpi.com.

This iterative cycle of design, synthesis, testing, and analysis, guided by SAR/QSAR and pharmacophore modeling, allows for the systematic optimization of the this compound scaffold to develop novel compounds with enhanced therapeutic potential.

This compound is a chemical compound that can be investigated using a variety of in vitro biochemical and cellular assays to understand its potential biological interactions and effects at a mechanistic level. These studies are crucial for characterizing the compound's activity outside of a living organism, providing insights into its molecular targets and cellular responses without the complexities of systemic circulation and metabolism in a whole animal model. The following sections detail the types of in vitro assays applicable to the study of this compound.

In Vitro Biochemical and Cellular Assays for Metamfazone Activity

Cell-Free Assays for Enzyme Kinetics and Binding Studies

Cell-free assays are designed to study the interaction of a compound, such as Metamfazone, with isolated biological components, typically proteins like enzymes or receptors, without the presence of intact cells. These assays are essential for determining the direct binding affinity of this compound to a target molecule and understanding its effect on enzyme activity.

Enzyme kinetics studies measure the rate of enzyme-catalyzed reactions and how these rates are affected by the presence of a compound. numberanalytics.comwikipedia.org Key parameters determined include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). numberanalytics.comtainstruments.com By studying enzyme kinetics in the presence of varying concentrations of this compound, researchers can determine if the compound acts as an enzyme inhibitor or activator and characterize the nature of the interaction (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). mdpi.com Techniques such as spectrophotometric assays, chromatographic methods, and isothermal titration calorimetry (ITC) are commonly used in enzyme kinetics studies. numberanalytics.comtainstruments.com ITC, for example, can provide thermodynamic information in addition to kinetic data, offering insights into the binding mechanism. tainstruments.com

Binding studies, often performed using techniques like surface plasmon resonance (SPR), or various fluorescence-based methods, quantify the affinity and kinetics of the binding interaction between this compound and a purified target protein. The dissociation constant (Kd) is a key parameter derived from binding studies, indicating the strength of the interaction; a lower Kd signifies higher binding affinity. numberanalytics.com These studies help to identify potential molecular targets of this compound and understand the specificity of its binding. Non-specific binding to assay components or other proteins present in the system can influence apparent kinetic and binding parameters, which is an important consideration in assay design and data interpretation. nih.gov

Cell-Based Assays for Cellular Response and Viability (excluding clinical interpretation)

Cell-based assays utilize live or fixed cells to assess the biological effects of this compound in a more complex, yet still controlled, environment compared to cell-free systems. These assays can measure a variety of cellular responses, including changes in cell viability, proliferation, migration, signaling pathway activation, and other functional readouts. biocompare.combmglabtech.com Cell-based assays offer a more physiologically relevant context than biochemical assays as they account for cellular uptake, metabolism, and localization of the compound, as well as the interplay of multiple cellular components. bmglabtech.com

Cell viability assays are a fundamental type of cell-based assay used to determine the number of healthy, living cells after exposure to a compound. biocompare.combmglabtech.comabcam.com Common methods include those based on metabolic activity (e.g., MTT, MTS, XTT, WST-1 assays), which measure the reduction of tetrazolium salts by metabolically active cells, or assays that assess membrane integrity or ATP content. biocompare.combmglabtech.comabcam.comnih.govpromega.de These assays provide a quantitative measure of the proportion of viable cells in a population and can indicate potential cytotoxic effects of this compound. biocompare.combmglabtech.comabcam.com Cell proliferation assays, which measure cell division or DNA synthesis, can also be used in conjunction with viability assays to distinguish between cytotoxic effects and effects on cell growth. biocompare.com

Other cell-based assays can investigate specific cellular responses triggered by this compound, such as the activation of signaling pathways (e.g., using reporter gene assays or Western blotting), changes in protein localization, or induction of apoptosis (programmed cell death). bmglabtech.com These assays help to elucidate the cellular processes modulated by this compound.

High-Throughput Screening Methodologies for this compound Library Evaluation

High-Throughput Screening (HTS) is a powerful approach used to rapidly test large libraries of compounds against a specific biological target or cellular phenotype. bmglabtech.comwikipedia.org HTS methodologies are applicable to the evaluation of this compound, particularly if investigating a library of this compound analogs or screening this compound against a panel of targets or cell lines. pharmaron.com HTS leverages automation, robotics, miniaturized assay formats (e.g., 96, 384, or 1536-well plates), and sensitive detection systems to perform millions of tests quickly and cost-effectively. bmglabtech.comwikipedia.orgpharmaron.comyoutube.com

In the context of this compound, HTS could be used to:

Screen a library of related compounds to identify those with similar or improved in vitro activity.

Evaluate the activity of this compound across a diverse panel of enzymes or cell lines to understand its selectivity profile.

Identify potential off-targets by screening this compound against a broad range of biochemical or cell-based assays. wuxibiology.com

HTS assays can include biochemical assays (e.g., enzyme activity or binding assays) or cell-based assays (e.g., viability, reporter gene, or phenotypic assays). pharmaron.com The goal is to quickly identify "hits" – compounds that show a desired activity – which can then be further characterized in lower-throughput, more detailed studies. bmglabtech.com Data analysis in HTS involves sophisticated software for data acquisition, processing, and quality control (e.g., using Z'-scores). pharmaron.commedinadiscovery.com

Mechanistic Toxicology Studies (in vitro, non-human context)

Mechanistic toxicology studies conducted in vitro aim to understand the cellular and molecular mechanisms by which a compound might exert toxic effects, using non-human cell systems. These studies are distinct from clinical safety assessments and focus on identifying the underlying biological processes leading to toxicity. ijper.org

In vitro toxicology assays can investigate various aspects of cellular toxicity, including cytotoxicity (effects on cell survival and health), genotoxicity (damage to DNA), and specific organ-directed toxicity using relevant cell types (e.g., hepatocytes for liver toxicity, cardiomyocytes for heart toxicity). wuxibiology.comijper.orgfraunhofer.denih.gov Assays might measure endpoints such as membrane integrity, mitochondrial function, oxidative stress, DNA damage markers, or the induction of apoptosis or necrosis. abcam.comfraunhofer.de

Mechanistic studies delve deeper to understand how this compound causes these toxic effects at a molecular level. This could involve investigating its interaction with key cellular components involved in maintaining cell health, such as enzymes involved in detoxification, or its ability to disrupt essential cellular processes. fraunhofer.de For example, in vitro studies can assess the potential of this compound to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, or to interfere with cellular respiration. wuxibiology.comfraunhofer.de While these studies use non-human in vitro systems, the mechanistic insights gained can inform the understanding of potential toxicity pathways. inotiv.com The use of relevant cell lines or primary cells from non-human species is common in these in vitro toxicology assessments. wuxibiology.comfraunhofer.de

Advanced Analytical Techniques in Metamfazone Research

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstones of modern analytical chemistry, particularly in the identification and quantification of chemical compounds in complex matrices. These techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

LC-MS/MS is widely used for the analysis of small molecule drugs and their metabolites in various matrices, including biological samples. chromatographytoday.combioxpedia.com It offers high sensitivity and selectivity, enabling the detection and quantification of compounds at low concentrations. The process typically involves separating the components of a sample by liquid chromatography, followed by their ionization and fragmentation in a mass spectrometer. chromatographytoday.com Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for precise and accurate quantitation and compound identification by monitoring specific precursor-product ion transitions. chromatographytoday.com This technique is applicable to a broad range of compounds and can directly detect hydrophilic analytes without derivatization. researchgate.net

GC-MS is another powerful hyphenated technique, frequently employed for the analysis of volatile and semi-volatile organic compounds. nih.gov It is considered a standard method in toxicology analysis due to its ease of use, high specificity, and sensitivity. nih.gov Prior to GC-MS analysis, compounds may undergo chemical derivatization to enhance their volatility and improve chromatographic separation and detection. jfda-online.com This technique is routinely used for the determination of xenobiotics in biological specimens through screening and mass spectrum matching against databases. nih.gov

The application of LC-MS/MS and GC-MS to Metamfazone would involve developing specific methods for its separation, detection, and quantification. This would typically include optimizing chromatographic conditions (e.g., column type, mobile phase for LC; stationary phase, temperature program for GC) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions, collision energy). While these techniques are theoretically applicable and widely used for compounds with similar properties to this compound, no specific studies detailing the LC-MS/MS or GC-MS analysis of this compound were found in the provided search results.

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern produced when a beam of X-rays interacts with the ordered lattice of a crystal, researchers can produce a three-dimensional picture of the electron density within the crystal, revealing the positions of atoms, chemical bonds, and crystallographic disorder. wikipedia.org This technique is fundamental for characterizing the atomic structure of materials and is routinely used in drug discovery to understand how a drug molecule interacts with its target at the atomic level. wikipedia.orgnih.gov

For small molecules like this compound, single-crystal X-ray diffraction (SCXRD) can provide definitive information about its solid-state structure, including bond lengths, bond angles, and molecular conformation. This structural information is crucial for understanding the compound's physical and chemical properties, as well as for potential modifications or interactions. X-ray crystallography can also be used to study different crystalline forms (polymorphs) of a compound, which can have significant impacts on properties such as solubility and stability. researchgate.net

While X-ray crystallography is a standard technique for characterizing the solid-state structure of drug compounds, no specific crystal structure determination of this compound using X-ray crystallography was found in the provided search results.

Cryo-Electron Microscopy for Complex Formation Analysis

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and their complexes at near-atomic resolution. frontiersin.orgdelmic.com Unlike X-ray crystallography, Cryo-EM does not require the formation of large, well-ordered crystals, making it suitable for studying challenging targets such as membrane proteins and large protein assemblies. frontiersin.orgdelmic.com The technique involves rapidly freezing a sample in a thin layer of vitreous ice, preserving the biomolecules in a near-native state. frontiersin.org Electron beams are then passed through the vitrified sample, and images are recorded. frontiersin.org Computational methods are used to process a large number of 2D images to reconstruct a 3D map of the molecule or complex. frontiersin.org

In the context of drug research, Cryo-EM is increasingly used to study the interaction of small molecules with their protein targets, providing insights into binding sites and mechanisms of action. frontiersin.orgnih.gov It can reveal structural heterogeneity and dynamics that may not be captured by crystallography. nih.gov

While Cryo-EM is highly valuable for analyzing the structure of large biological complexes and their interactions with ligands, its primary application is for macromolecular structures rather than small individual molecules like this compound unless this compound is studied in complex with a larger biological target. No specific research utilizing Cryo-EM to study this compound or its complexes was found in the provided search results.

Advanced Optical Spectroscopy (e.g., Circular Dichroism) for Chiral this compound Studies

Advanced optical spectroscopy techniques, such as Circular Dichroism (CD), are valuable tools for studying the structural properties of molecules, particularly chiral compounds. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. nih.gov This phenomenon occurs when a molecule contains a chromophore in a chiral environment or is itself chiral and absorbs light. CD is widely used to study the conformation of biological macromolecules like proteins and nucleic acids, as well as to analyze small chiral molecules.

For chiral molecules, CD spectroscopy can provide information about their absolute configuration and enantiomeric purity. jascoinc.comrsc.org Different enantiomers of a chiral compound will exhibit opposite CD signals. This technique is particularly useful in the pharmaceutical industry for characterizing chiral drug substances and monitoring enantiomeric transformations. jascoinc.commdpi.com

This compound's chemical structure (4-amino-6-methyl-2-phenylpyridazin-3-one) indicates that it is achiral. nih.govncats.io Therefore, techniques specifically designed for studying chirality, such as standard Circular Dichroism, would not be applicable to this compound itself in its pure form. While CD can be used to study the interaction of achiral molecules with chiral environments (e.g., binding to a chiral protein), no specific studies employing CD or other advanced optical spectroscopy techniques for the analysis of this compound were found in the provided search results.

No Academic Findings on "this compound" Available

Following a comprehensive search of scholarly articles, scientific databases, and academic literature, no information or research findings related to a chemical compound named "this compound" could be identified. It is possible that this name is a misspelling, a highly niche or proprietary designation not in the public domain, or refers to a compound that has not been the subject of published academic research.

Consequently, it is not possible to provide an article on the "Concluding Remarks and Future Research Directions" for this compound as requested. The specified subsections require a basis of existing academic findings, which are not available.

Therefore, the following sections of the requested article cannot be generated:

Concluding Remarks and Future Research Directions

Interdisciplinary Approaches for Expanding Metamfazone's Research Horizon

Without any foundational research on this compound, any attempt to create content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

It is recommended to verify the spelling and terminology of the compound . Should a different name or more specific identifiers be available, a new search for relevant academic literature can be conducted.

Q & A

Q. What are the unresolved pharmacological mechanisms of Metamfazone that warrant further experimental investigation?

Methodological Answer: To identify gaps, conduct a systematic literature review focusing on studies with incomplete mechanistic data (e.g., unclear metabolic pathways or receptor interactions). Use databases like PubMed and Scopus, applying exclusion criteria such as studies lacking dose-response curves or in vitro-to-in vivo extrapolation. Prioritize hypotheses that align with emerging trends in neuropharmacology or toxicology. For example, if existing studies fail to explain this compound’s biphasic effects, design assays to measure time-dependent receptor binding kinetics .

Q. How can researchers design a longitudinal study to assess this compound’s chronic neurotoxic effects while controlling for confounding variables?

Methodological Answer: Adopt a cohort study design with stratified sampling to account for variables like age, comorbidities, and concomitant drug use. Use mixed-effects models to analyze repeated measures of biomarkers (e.g., serum neurofilament light chain). Incorporate wearable sensors for real-time activity monitoring to reduce recall bias. Pre-register the study protocol to enhance reproducibility and align with COSMOS-E guidelines for observational research .

Advanced Research Question

Q. How should contradictory findings about this compound’s efficacy in preclinical vs. clinical studies be resolved methodologically?

Methodological Answer: Perform a meta-analysis to quantify heterogeneity across studies. Use subgroup analysis to isolate factors like species-specific metabolism (e.g., murine vs. human CYP3A4 activity) or dosing regimens. Apply the FLOAT method to reframe the research question: “Does interspecies variability in hepatic clearance explain discrepancies in this compound’s efficacy?” Validate hypotheses using physiologically based pharmacokinetic (PBPK) modeling .

Basic Research Question

Q. What data standards and formats are critical for ensuring reproducibility in this compound research?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Raw spectral data (e.g., NMR, HPLC) should be stored in open formats like JCAMP-DX.

- Metadata must include experimental conditions (e.g., temperature, solvent purity) and instrument calibration details.

Use electronic lab notebooks (ELNs) compliant with NFDI4Chem standards to ensure traceability .

Advanced Research Question

Q. What novel methodologies can improve the detection of this compound’s metabolites in low-concentration biological samples?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with ion mobility separation to enhance sensitivity. Optimize sample preparation using microextraction by packed sorbent (MEPS) to minimize matrix interference. Validate the method via spike-recovery experiments in plasma matrices, reporting limits of detection (LOD) and quantification (LOQ) with uncertainty intervals .

Basic Research Question

Q. What are the best practices for collecting and annotating this compound-related research data?

Methodological Answer:

- Use structured questionnaires (e.g., REDCap) to standardize clinical data entry.

- Annotate datasets with controlled vocabularies (e.g., ChEBI for chemical identifiers).

- Test data collection tools in pilot studies to identify ambiguities, as per and guidelines .

Advanced Research Question

Q. How can multi-omics approaches be integrated to elucidate this compound’s systemic effects?

Methodological Answer: Design a multi-omics workflow:

Transcriptomics: RNA-seq to identify dysregulated pathways in treated cell lines.

Metabolomics: LC-MS to map metabolite shifts linked to oxidative stress.

Proteomics: SILAC labeling to quantify protein expression changes.

Use ontology frameworks like ChemFOnt to harmonize data across domains and enable machine-readable integration .

Advanced Research Question

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Employ Bayesian hierarchical models to account for inter-study variability. Use the Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. For threshold detection, apply benchmark dose (BMD) analysis with probabilistic sensitivity testing. Report confidence intervals and effect sizes in alignment with and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.